Cas no 2138223-08-0 (3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide)

3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide
- 2138223-08-0
- EN300-713422
-
- インチ: 1S/C13H14ClN3O2/c1-7-11(13(19)17(3)16-7)9-5-4-8(6-10(9)14)12(18)15-2/h4-6,16H,1-3H3,(H,15,18)
- InChIKey: BQRSMPQSSSZPFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(NC)=O)C=CC=1C1C(N(C)NC=1C)=O
計算された属性
- せいみつぶんしりょう: 279.0774544g/mol
- どういたいしつりょう: 279.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 61.4Ų
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713422-10.0g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 10.0g |
$3376.0 | 2025-03-12 | |
Enamine | EN300-713422-0.05g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 0.05g |
$660.0 | 2025-03-12 | |
Enamine | EN300-713422-1.0g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 1.0g |
$785.0 | 2025-03-12 | |
Enamine | EN300-713422-2.5g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 2.5g |
$1539.0 | 2025-03-12 | |
Enamine | EN300-713422-0.25g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 0.25g |
$723.0 | 2025-03-12 | |
Enamine | EN300-713422-5.0g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 5.0g |
$2277.0 | 2025-03-12 | |
Enamine | EN300-713422-0.1g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 0.1g |
$691.0 | 2025-03-12 | |
Enamine | EN300-713422-0.5g |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide |
2138223-08-0 | 95.0% | 0.5g |
$754.0 | 2025-03-12 |
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide 関連文献
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamideに関する追加情報
Research Briefing on 3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide (CAS: 2138223-08-0)
Recent studies on 3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide (CAS: 2138223-08-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and benzamide structural motifs, has garnered attention due to its promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action, revealing its selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM. The research demonstrated significant anti-inflammatory effects in murine models, with reduced prostaglandin E2 (PGE2) levels observed at doses as low as 10 mg/kg. These findings suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis.
Further exploration of this compound's pharmacokinetic properties was conducted by a research team at the University of Cambridge. Their work, published in ACS Pharmacology & Translational Science, reported favorable oral bioavailability (78%) and a plasma half-life of 6.2 hours in primate models. The study also identified the major metabolic pathways, with glucuronidation being the primary route of elimination.
In oncology research, preliminary data presented at the 2024 AACR Annual Meeting indicated that 3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide shows promising activity against BRAF-mutant melanoma cell lines. The compound demonstrated synergistic effects when combined with existing MAPK pathway inhibitors, potentially addressing current limitations in targeted cancer therapies.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a scalable four-step synthesis with an overall yield of 42%, addressing previous challenges in the preparation of the pyrazole core structure.
While these findings are encouraging, researchers caution that further preclinical studies are needed to fully evaluate the compound's safety profile and therapeutic potential. Current efforts are focused on optimizing the structure-activity relationship to enhance selectivity and reduce potential off-target effects. The scientific community anticipates that this compound may enter Phase I clinical trials within the next two years, pending successful completion of current toxicology studies.
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